molecular formula C31H34N2O2 B2648230 Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane CAS No. 1820608-75-0

Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane

Cat. No.: B2648230
CAS No.: 1820608-75-0
M. Wt: 466.625
InChI Key: FJWUVBAWPUDCCF-UHFFFAOYSA-N
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Description

Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane is an organic compound with the molecular formula C31H34N2O2. It is known for its unique structure, which includes two benzyloxy groups and two dimethylamino groups attached to a central methylene bridge. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane typically involves the reaction of 4-benzyloxy-3-(dimethylamino)benzaldehyde with a suitable methylene donor under controlled conditions. One common method is the condensation reaction using formaldehyde as the methylene donor in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyloxy and dimethylamino groups can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted benzyloxy or dimethylamino derivatives.

Scientific Research Applications

Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane involves its interaction with specific molecular targets and pathways The benzyloxy and dimethylamino groups play a crucial role in its binding affinity and reactivity The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

  • Bis[4-Methoxy-3-(dimethylamino)phenyl]methane
  • Bis[4-Ethoxy-3-(dimethylamino)phenyl]methane
  • Bis[4-Propoxy-3-(dimethylamino)phenyl]methane

Uniqueness

Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane is unique due to the presence of benzyloxy groups, which impart distinct chemical and physical properties compared to other similar compounds. The benzyloxy groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.

Properties

IUPAC Name

5-[[3-(dimethylamino)-4-phenylmethoxyphenyl]methyl]-N,N-dimethyl-2-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O2/c1-32(2)28-20-26(15-17-30(28)34-22-24-11-7-5-8-12-24)19-27-16-18-31(29(21-27)33(3)4)35-23-25-13-9-6-10-14-25/h5-18,20-21H,19,22-23H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWUVBAWPUDCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)N(C)C)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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